(4-Methylpiperazin-1-yl)-phenylmethanone
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Overview
Description
1-benzoyl-4-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. 1-benzoyl-4-methylpiperazine is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzoyl-4-methylpiperazine can be synthesized through several methods. One common approach involves the benzoylation of piperazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-benzoyl-4-methylpiperazine often involves large-scale benzoylation reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted piperazines or benzoyl derivatives.
Scientific Research Applications
1-benzoyl-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-benzoyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
1-benzoyl-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-benzylpiperazine (BZP): Known for its stimulant properties and use in recreational drugs.
1-(3-chlorophenyl)piperazine (mCPP): Used in the synthesis of antidepressant drugs.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often combined with BZP in recreational drugs
Uniqueness
1-benzoyl-4-methylpiperazine is unique due to its specific benzoyl and methyl substitutions, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
7556-56-1 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
QRYWRVHZEBEZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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